molecular formula C10H12N2O4 B5106800 Dimethyl benzene-1,2-diylbiscarbamate CAS No. 14803-74-8

Dimethyl benzene-1,2-diylbiscarbamate

Cat. No.: B5106800
CAS No.: 14803-74-8
M. Wt: 224.21 g/mol
InChI Key: GTVVGJHYDWSUHA-UHFFFAOYSA-N
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Description

Dimethyl benzene-1,2-diylbiscarbamate is a chemical compound with the molecular formula C10H12N2O4 It consists of a benzene ring substituted with two carbamate groups at the 1 and 2 positions, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl benzene-1,2-diylbiscarbamate typically involves the reaction of benzene-1,2-diamine with dimethyl carbonate under specific conditions. The reaction is carried out in the presence of a catalyst, such as sodium methoxide, at elevated temperatures. The process involves the formation of carbamate groups at the 1 and 2 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl benzene-1,2-diylbiscarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamate groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated benzene derivatives and other substituted products.

Scientific Research Applications

Dimethyl benzene-1,2-diylbiscarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl benzene-1,2-diylbiscarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl benzene-1,3-diylbiscarbamate
  • Dimethyl benzene-1,4-diylbiscarbamate
  • Dimethyl benzene-1,2-diylbiscarbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

methyl N-[2-(methoxycarbonylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)11-7-5-3-4-6-8(7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVVGJHYDWSUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292346
Record name dimethyl benzene-1,2-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14803-74-8
Record name NSC81866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl benzene-1,2-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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